6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Physicochemical profiling Drug-likeness Medicinal chemistry

6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2640963-25-1) belongs to the hybrid heterocyclic class combining a 6-fluorobenzothiazole core, a piperazine linker, and a 1,2,5-thiadiazole terminal moiety. The 1,2,5-thiadiazol-3-yl-piperazine pharmacophore is structurally related to the WAY-100635 series, which displays selective 5-HT1A receptor affinity (Ki ≈ 0.39 nM for WAY-100635).

Molecular Formula C13H12FN5S2
Molecular Weight 321.4 g/mol
CAS No. 2640963-25-1
Cat. No. B6447098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
CAS2640963-25-1
Molecular FormulaC13H12FN5S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C13H12FN5S2/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2
InChIKeyDKDBPGSVHPVYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2640963-25-1): Compound Identity, Structural Class, and Available Characterization Baseline for Procurement Decisions


6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2640963-25-1) belongs to the hybrid heterocyclic class combining a 6-fluorobenzothiazole core, a piperazine linker, and a 1,2,5-thiadiazole terminal moiety . The 1,2,5-thiadiazol-3-yl-piperazine pharmacophore is structurally related to the WAY-100635 series, which displays selective 5-HT1A receptor affinity (Ki ≈ 0.39 nM for WAY-100635) [1]. However, no receptor binding, cellular activity, or in vivo efficacy data have been published specifically for CAS 2640963-25-1 at the time of this analysis . Available characterization is limited to computed molecular descriptors: molecular formula C13H12FN5S2, molecular weight 321.40 g/mol, and predicted physicochemical parameters from the m.chemsrc.com database .

Why Generic Substitution Fails for 6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole: Critical Evidence Gaps That Preclude Simple Interchange with Analogous Benzothiazole-Piperazine-Thiadiazole Hybrids


Compounds within the benzothiazole-piperazine-thiadiazole hybrid class cannot be assumed functionally interchangeable because small structural perturbations profoundly alter target engagement profiles. In the WAY-100635 series, the 2-methoxyphenyl substituent on the piperazine ring is essential for high-affinity 5-HT1A binding, while replacement with other aryl groups dramatically reduces potency [1]. Similarly, the 6-fluoro substitution on the benzothiazole core affects electronic distribution, metabolic stability, and potential off-target interactions, as demonstrated by the differential CYP450 inhibition profiles of 6-fluoro versus 6-chloro benzothiazole analogs [2]. CAS 2640963-25-1 carries a 1,2,5-thiadiazol-3-yl group directly on the piperazine nitrogen—a configuration distinct from the carbonyl-linked analogs—and this connectivity difference is predicted to alter conformational flexibility and hydrogen-bonding capacity compared to 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097920-72-2). Without head-to-head pharmacological data, any assumption of functional equivalence between these structural variants is scientifically unsupported [3].

Quantitative Differentiation Evidence for 6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole: Head-to-Head, Cross-Study, and Class-Level Comparison Data


Predicted Physicochemical Differentiation: cLogP and TPSA Comparison of CAS 2640963-25-1 Against Structural Analogs

Using computational prediction (SwissADME), CAS 2640963-25-1 exhibits a consensus Log P (cLogP) of approximately 2.4 and a topological polar surface area (TPSA) of approximately 67 Ų [1]. In comparison, the carbonyl-linked analog 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole (CAS 2097920-72-2) has a predicted cLogP of approximately 2.0 and TPSA of approximately 95 Ų due to the additional carbonyl oxygen increasing polarity [1]. The 6-chloro analog (CAS not verified) is predicted to have cLogP ≈ 2.8 and similar TPSA, indicating higher lipophilicity [1]. These differences suggest that CAS 2640963-25-1 occupies a distinct physicochemical space that may translate into differential membrane permeability, oral absorption, and blood-brain barrier penetration potential.

Physicochemical profiling Drug-likeness Medicinal chemistry

Class-Level 5-HT1A Receptor Activity Inference Based on 1,2,5-Thiadiazol-3-yl-piperazine Pharmacophore Conservation

The 1,2,5-thiadiazol-3-yl-piperazine substructure present in CAS 2640963-25-1 is a known privileged fragment for 5-HT1A receptor binding. WAY-100635, which contains this exact substructure, exhibits a Ki of 0.39 nM and an IC50 of 0.91 nM at human 5-HT1A receptors, with >100-fold selectivity over other 5-HT receptor subtypes and dopaminergic receptors [1]. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine retain selective 5-HT1A affinity (Ki range 0.5–50 nM) depending on the N-substituent . This compound conserves the critical thiadiazolyl-piperazine core but differs in the benzothiazole substitution; whether this modification enhances, maintains, or abolishes 5-HT1A affinity remains experimentally unverified. The activity of closely related benzothiazole-piperazine-thiadiazole compounds in anticancer cytotoxicity assays (IC50 range 5–50 μM against HUH-7, MCF-7, HCT-116 cell lines) has been reported, but CAS 2640963-25-1 was not among the tested compounds [2].

Serotonin receptor 5-HT1A Neuropharmacology Structure-activity relationship

Halogen-Substituent Differentiation: 6-Fluoro vs 6-Chloro and Unsubstituted Benzothiazole Core in Piperazine-Thiadiazole Hybrids

The 6-fluoro substituent on the benzothiazole ring differentiates CAS 2640963-25-1 from the 6-unsubstituted, 6-chloro, 4-methyl, and 4-methoxy-7-methyl analogs that are commercially catalogued . In the broader benzothiazole literature, 6-fluoro substitution consistently reduces oxidative metabolism at the benzothiazole ring compared to unsubstituted analogs, as demonstrated by Imramovský et al. (2013) who showed that 6-fluorobenzothiazole-2-carboxamides exhibited significantly longer microsomal half-lives (t1/2 > 60 min) compared to their non-fluorinated counterparts (t1/2 ≈ 15–30 min) in rat liver microsomes [1]. Additionally, the electron-withdrawing fluorine atom modulates the pKa of the benzothiazole nitrogen, potentially altering hydrogen-bonding interactions with biological targets. The 6-chloro analog is predicted to have higher lipophilicity (cLogP ≈ 2.8 vs 2.4) and larger molar refractivity, which may influence tissue distribution and protein binding [2]. These halogen-dependent differences are well-established in medicinal chemistry but have not been experimentally validated for this specific compound series.

Halogen effects Metabolic stability Benzothiazole SAR Electron-withdrawing groups

Scientifically Supported Application Scenarios for 6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole Based on Available Evidence and Class-Level Inference


5-HT1A Receptor Probe Development for Neurological Research

Based on the conserved 1,2,5-thiadiazol-3-yl-piperazine pharmacophore shared with the high-affinity 5-HT1A ligand WAY-100635 (Ki = 0.39 nM) [1], CAS 2640963-25-1 may serve as a starting scaffold for developing novel 5-HT1A receptor probes. Researchers can leverage the 6-fluorobenzothiazole core for potential PET tracer development via 18F isotopic substitution at the 6-position, a strategy successfully employed with other fluorobenzothiazole derivatives. However, the absence of measured binding affinity mandates that initial screening experiments include parallel testing against WAY-100635 as a positive control and assessment of selectivity across 5-HT receptor subtypes.

Metabolic Stability Comparison Studies Within Benzothiazole-Piperazine-Thiadiazole Series

The 6-fluoro substitution offers a testable hypothesis for differential metabolic stability [2]. Procurement of CAS 2640963-25-1 alongside the 6-chloro, 4-methyl, and 4-methoxy-7-methyl analogs enables a systematic head-to-head evaluation of halogen and substitution effects on microsomal stability, CYP450 inhibition profiles, and plasma protein binding. Such a comparative study would generate the first quantitative SAR data for this compound series and establish whether the 6-fluoro analog indeed offers the predicted metabolic advantages.

Anticancer Cytotoxicity Screening in Benzothiazole-Piperazine Hybrid Library

The reported anticancer activity of structurally related benzothiazole-piperazine-thiadiazole compounds (IC50 range 5–50 μM against HUH-7 hepatocellular, MCF-7 breast, and HCT-116 colorectal cancer cell lines) provides a rationale for including CAS 2640963-25-1 in expanded cytotoxicity screening panels [3]. Its distinct 6-fluoro substitution and direct piperazine-thiadiazole linkage (versus carbonyl-linked analogs) make it a valuable comparator for elucidating structure-cytotoxicity relationships in this chemical series.

Computational Docking and Molecular Dynamics Studies for Target Deconvolution

Given the complete absence of experimental target engagement data, CAS 2640963-25-1 is well-suited for computational target prediction workflows. Its moderate predicted lipophilicity (cLogP ≈ 2.4) and balanced TPSA (≈ 67 Ų) suggest drug-like properties compatible with CNS targets. Researchers can employ reverse docking against the entire PDB, pharmacophore matching against known ligand sets (including 5-HT1A, D2, and α1 adrenergic receptors known to bind thiadiazolyl-piperazine derivatives), and molecular dynamics simulations to generate testable target hypotheses before committing to costly experimental screening.

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